molecular formula C12H9Br2NO B8657655 1-benzyl-3,5-dibromopyridin-2(1H)-one

1-benzyl-3,5-dibromopyridin-2(1H)-one

Cat. No.: B8657655
M. Wt: 343.01 g/mol
InChI Key: QBOFRBKTHNIJFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-3,5-dibromopyridin-2(1H)-one is a useful research compound. Its molecular formula is C12H9Br2NO and its molecular weight is 343.01 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H9Br2NO

Molecular Weight

343.01 g/mol

IUPAC Name

1-benzyl-3,5-dibromopyridin-2-one

InChI

InChI=1S/C12H9Br2NO/c13-10-6-11(14)12(16)15(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2

InChI Key

QBOFRBKTHNIJFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=C(C2=O)Br)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-5-methylisoxazol-3-amine (18, 0.35 g, 2 mmol), (6-methoxypyridin-3-yl)boronic acid (0.46 g, 1.5 equiv.), PdCl2dppf.CH2Cl2 (146 mg, 0.1 equiv) and Cs2CO3 (1.3 g, 2 equiv.) in aqueous DME (6 mL mixed with 0.5 mL H2O) was stirred at 100° C. for 5 h. The reaction mixture was allowed to cool to room temperature and filtered through a layer of Celite. The filtrate was concentrated and purified by chromatography (silica gel, 0-50% EtOAc in hexanes) to afford 19 (93 mg, 23%) as an off-white solid: 1H NMR (300 MHz, DMSO-d6) δ 8.15 (dd, J=0.6, 2.4 Hz, 1H), 7.69 (dd, J=2.4, 8.7 Hz, 1H), 6.90 (dd, J=0.6, 8.4 Hz, 1H), 5.41 (s, 2H), 3.88 (s, 3H), 2.25 (s, 3H). ESI MS m/z 206 [M+H]+.
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2dppf
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
146 mg
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Yield
23%

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